molecular formula C15H14Cl2S2 B3034759 5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene CAS No. 219537-97-0

5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene

Cat. No. B3034759
CAS RN: 219537-97-0
M. Wt: 329.3 g/mol
InChI Key: DGZQNPCSQDROIH-UHFFFAOYSA-N
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Description

The compound "5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene" is a complex thiophene derivative. Thiophene derivatives are known for their utility in various fields, including pharmaceuticals, agrochemicals, and materials science due to their unique chemical and physical properties. The compound is likely to have interesting reactivity and electronic properties due to the presence of multiple chloro and methyl substituents on the thiophene rings and the cyclopentene moiety.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, the synthesis of 2-Chloro-5-methylthiophene, a potential precursor or related compound, can be performed using sulfuryl chloride with a yield of 73.96%, indicating a facile and low-cost route for the preparation of such compounds . The synthesis of complex thiophene derivatives often involves multi-step reactions, where the choice of reagents and conditions can significantly affect the yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be determined using techniques such as X-ray crystallography. For example, the crystal structure of related compounds has been solved, revealing details such as dihedral angles, conformation, and intermolecular interactions . These structural analyses are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. Cyano-substituted 5-thiabicyclo[2.1.0]pent-2-enes, which are structurally related to the compound , have been shown to be intermediates in phototransposition reactions and can undergo aromatization, rearrangement, and Diels–Alder reactions . The presence of chloro substituents in the compound may also facilitate further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as chloro and electron-donating groups like methyl can affect the electronic properties of the compound. For instance, poly(3-methylthiophene) exhibits specific capacitive behaviors, which can be studied using electrochemical impedance spectroscopy, indicating potential applications in electronic materials . The substituents and the overall molecular architecture of the compound will dictate its solubility, melting point, and stability.

Scientific Research Applications

1. Photochromic Materials

A study by Abboud (2020) focused on the synthesis and characterization of a bis-silylated dithienylethene (DTE) derivative, closely related to 5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene, for potential applications in photochromic periodic mesoporous organosilica (PPMO). This work highlights the relevance of such compounds in the development of new photochromic materials.

2. Synthesis of Pharmaceuticals and Agrochemicals

The synthesis of 2-Chloro-5-methylthiophene, a compound structurally similar to the chemical , was reported by Yang (2010). This compound is noted for its role as a versatile intermediate in the creation of pharmaceuticals and agrochemicals.

3. Hybrid Molecules and Photoinduced Transformations

Research by Tuktarov et al. (2017) on the synthesis of C60 adducts with azides derived from 3,3′-(cyclopent-1-ene-1,2-diyl)bis(5-chloro-2-methylthiophene) shows the potential of these compounds in studying photoinduced transformations of hybrid molecules.

4. Electroluminescent Materials

The study of photochromic diarylethene derivatives by Frisch et al. (2013) contributes to the understanding of electroluminescent materials. These derivatives, related to the compound , exhibit changes in their electronic structure upon photoillumination, relevant to applications in optoelectronics.

5. Herbicidal Activity

A derivative of 3-methylthiophen-2-yl, structurally similar to the compound in focus, was synthesized and its herbicidal activity was assessed by Hwang et al. (2005). This highlights the potential agricultural applications of such compounds.

properties

IUPAC Name

5-chloro-3-[2-(5-chloro-2-methylthiophen-3-yl)cyclopenten-1-yl]-2-methylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2S2/c1-8-12(6-14(16)18-8)10-4-3-5-11(10)13-7-15(17)19-9(13)2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZQNPCSQDROIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)Cl)C2=C(CCC2)C3=C(SC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201182451
Record name 3,3′-(1-Cyclopentene-1,2-diyl)bis[5-chloro-2-methylthiophene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene

CAS RN

219537-97-0
Record name 3,3′-(1-Cyclopentene-1,2-diyl)bis[5-chloro-2-methylthiophene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219537-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3′-(1-Cyclopentene-1,2-diyl)bis[5-chloro-2-methylthiophene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene
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5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene
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5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene
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5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene

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